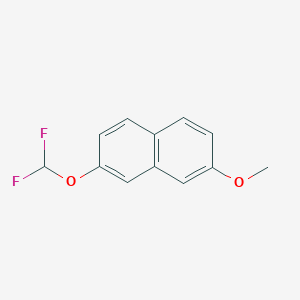

2-(Difluoromethoxy)-7-methoxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10F2O2 |

|---|---|

Molecular Weight |

224.20 g/mol |

IUPAC Name |

2-(difluoromethoxy)-7-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O2/c1-15-10-4-2-8-3-5-11(16-12(13)14)7-9(8)6-10/h2-7,12H,1H3 |

InChI Key |

ZLPJFLVFMGSTAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2)OC(F)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 2 Difluoromethoxy 7 Methoxynaphthalene

Electrophilic Aromatic Substitution (EAS) Patterns

The reactivity of 2-(difluoromethoxy)-7-methoxynaphthalene in electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents on the naphthalene (B1677914) core. Substituents can be classified as either activating or deactivating, which influences the rate of reaction compared to unsubstituted naphthalene. wikipedia.org

The methoxy (B1213986) group (-OCH3) at the C-7 position is a strong activating group. The oxygen atom donates electron density to the aromatic system through a resonance effect, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the electrophilic attack. This increased electron density makes the naphthalene ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgleah4sci.com

Consequently, the naphthalene ring bearing the methoxy group is significantly more activated and will be the primary site of electrophilic attack. The ring with the difluoromethoxy group is comparatively deactivated.

The directing effect of the substituents determines the position (regiochemistry) of the electrophilic attack. Both activating and deactivating groups have preferred positions for substitution. leah4sci.com

7-Methoxy Group: As a strong activating group, the -OCH3 substituent is an ortho, para-director. In the naphthalene system, this corresponds to directing incoming electrophiles to the C-6 (ortho) and C-8 (ortho) positions. Studies on the acylation of 2-methoxynaphthalene (B124790) have shown that substitution occurs preferentially at the 1- and 6-positions, demonstrating the strong activating nature of the methoxy group. rsc.orgresearchgate.net

Given the much stronger activating nature of the methoxy group, electrophilic substitution is overwhelmingly expected to occur on the ring it occupies. The primary products will result from an attack at the positions most activated by the C-7 methoxy group. While both C-6 and C-8 are activated, steric hindrance at the C-8 position (a peri-position) often disfavors attack there, making the C-6 position the most likely site for substitution.

| Position of Attack | Controlling Substituent | Nature of Influence | Predicted Outcome |

|---|---|---|---|

| C-6 | 7-Methoxy | Strongly Activating, ortho-directing | Major Product |

| C-8 | 7-Methoxy | Strongly Activating, ortho-directing (peri) | Minor Product (sterically hindered) |

| C-1 | 2-Difluoromethoxy | Deactivating, ortho-directing | Trace/No Product |

| C-3 | 2-Difluoromethoxy | Deactivating, ortho-directing | Trace/No Product |

Nucleophilic Reactions and Pathways

Nucleophilic Aromatic Substitution (SNAr) is a reaction pathway for aromatic compounds, but it typically requires the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group.

In this compound, neither ring is sufficiently activated for a standard SNAr reaction. The methoxy group is strongly electron-donating, which deactivates the ring for nucleophilic attack. While the difluoromethoxy group is electron-withdrawing due to induction, it is not potent enough to facilitate SNAr under typical conditions. For SNAr to become feasible, much stronger electron-withdrawing groups, such as a nitro group, would need to be present on the naphthalene core. However, some specialized SNAr reactions on activated naphthalene systems, such as those containing a diphenylphosphinyl group, have been reported where a methoxy group can act as a leaving group. elsevierpure.com

The two ether linkages present potential sites for cleavage reactions.

Methoxy Ether Linkage: The aryl methyl ether at the C-7 position can be cleaved using strong acids such as HBr or HI, or with potent Lewis acids like BBr3. This reaction would demethylate the position, yielding the corresponding 7-hydroxy-2-(difluoromethoxy)naphthalene.

Difluoromethoxy Ether Linkage: The C-O bond in a difluoromethoxy group is generally more stable and resistant to cleavage than a simple methoxy group. This enhanced stability is a key reason for its use as a methoxy isostere in drug design, as it helps to prevent metabolic O-demethylation. bham.ac.uk While cleavage is difficult, it may be possible under extremely harsh conditions. Hydrolysis of the -OCF2H group to a hydroxyl group is a potential, though challenging, transformation.

Oxidation and Reduction Chemistry

Oxidation: The naphthalene ring system is susceptible to oxidation, though this often requires strong oxidizing agents and can lead to ring-opening. slideshare.net Oxidation of naphthalene with reagents like chromium trioxide can yield naphthoquinones, while more aggressive oxidation with agents like vanadium pentoxide at high temperatures can cleave the rings to form phthalic anhydride. numberanalytics.comyoutube.com In this compound, the ring containing the electron-donating methoxy group would be more susceptible to oxidative degradation than the ring bearing the more electron-withdrawing difluoromethoxy group.

Reduction: The naphthalene core can be reduced under various conditions.

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst (e.g., nickel, palladium), the naphthalene rings can be partially or fully reduced. Hydrogenation of substituted naphthalenes often occurs preferentially on the unsubstituted ring. researchgate.net Depending on the reaction conditions (temperature, pressure), the product could be a tetralin (one ring saturated) or a decalin (both rings saturated). numberanalytics.com

Birch Reduction: This reaction uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. It typically reduces one of the aromatic rings. For substituted naphthalenes, the regioselectivity is dictated by the electronic properties of the substituents. The electron-donating methoxy group would likely direct the reduction to occur on its own ring.

| Reaction Type | Typical Reagents | Potential Product(s) |

|---|---|---|

| Oxidation | CrO3, V2O5, KMnO4 | Naphthoquinones or Phthalic acid derivatives |

| Catalytic Hydrogenation | H2 with Ni, Pd, or Pt catalyst | Substituted Tetralin or Decalin |

| Birch Reduction | Na or Li in NH3(l), EtOH | Substituted Dihydronaphthalene |

| Ether Cleavage (-OCH3) | HBr, BBr3 | 7-Hydroxy-2-(difluoromethoxy)naphthalene |

Reductive Transformations of the Aromatic Core

The reduction of the naphthalene nucleus in this compound can be achieved through methods like the Birch reduction, which involves dissolving metal reduction in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.comwikipedia.org The regioselectivity of this reduction is governed by the electronic nature of the substituents.

The electron-donating methoxy group directs the reduction to the other ring, while the electron-withdrawing difluoromethoxy group would favor reduction of the ring to which it is attached. In the case of 2,7-disubstituted naphthalenes, reduction typically occurs in one of the rings to yield a 1,4-dihydronaphthalene (B28168) derivative. huji.ac.il For this compound, the methoxy group would favor reduction of the unsubstituted positions on the same ring, while the difluoromethoxy group would make its ring more receptive to electron addition. The likely outcome would be the reduction of the ring bearing the difluoromethoxy group, as electron-withdrawing groups generally facilitate the Birch reduction of that ring. This would lead to the formation of a dihydro-naphthalene derivative where the double bonds are isolated from the methoxy-substituted ring.

Catalytic hydrogenation over metals like palladium, platinum, or nickel can also be employed to reduce the naphthalene core. Under mild conditions, selective hydrogenation of one ring is possible, while more forcing conditions (higher pressure and temperature) would lead to the saturation of both rings, yielding a decalin derivative. The ring containing the electron-donating methoxy group is generally more resistant to hydrogenation, suggesting that the ring with the difluoromethoxy group might be reduced preferentially under controlled conditions.

Derivatization and Functional Group Manipulation

The presence of two different functional groups and several available positions on the naphthalene ring allows for a range of derivatization and functional group manipulation reactions.

Reactions at Peripheral Positions

Electrophilic aromatic substitution is a key method for introducing new functional groups onto the naphthalene core. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions relative to itself. The difluoromethoxy group, being electron-withdrawing, is a deactivating group and would direct incoming electrophiles to the meta position, although the naphthalene ring itself is generally reactive towards electrophiles.

Given the substitution pattern of this compound, the positions most activated towards electrophilic attack are those ortho and para to the methoxy group. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur predominantly on the ring bearing the methoxy group. Specifically, substitution is most likely at the C1 and C8 positions, which are ortho to the methoxy group and on the more activated ring. The C6 position is also activated (para to the methoxy group), but substitution at C1 and C8 is generally favored in naphthalenes. libretexts.orgwordpress.com

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-Nitro-2-(difluoromethoxy)-7-methoxynaphthalene and 8-Nitro-2-(difluoromethoxy)-7-methoxynaphthalene |

| Bromination | Br₂/FeBr₃ | 1-Bromo-2-(difluoromethoxy)-7-methoxynaphthalene and 8-Bromo-2-(difluoromethoxy)-7-methoxynaphthalene |

| Acylation | RCOCl/AlCl₃ | 1-Acyl-2-(difluoromethoxy)-7-methoxynaphthalene and 8-Acyl-2-(difluoromethoxy)-7-methoxynaphthalene |

Transformations of the Difluoromethoxy Group

The difluoromethoxy group is generally considered to be chemically robust due to the strength of the carbon-fluorine bonds. mdpi.com It is more stable to acidic and basic conditions than a simple methoxy group. However, under certain harsh conditions, transformations can occur.

Cleavage of the difluoromethoxy group is challenging but may be possible with strong Lewis acids or under reductive conditions. The C-O bond is the more likely point of cleavage than the C-F bonds. The difluoromethyl group (CHF₂) itself is a valuable moiety in medicinal chemistry, often acting as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding. alfa-chemistry.com While direct transformation of the difluoromethoxy group on the naphthalene ring is not well-documented, analogies with other aryl difluoromethyl ethers suggest that it would be resistant to many common reagents. rsc.org

Modifications of the Methoxy Group

The methoxy group is a common functional group in organic synthesis and can undergo several transformations. The most common reaction is ether cleavage to yield the corresponding phenol (B47542). This demethylation can be achieved using a variety of reagents.

Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for cleaving aryl methyl ethers. wikipedia.orgorganic-chemistry.org Lewis acids, such as boron tribromide (BBr₃), are also widely used and are often very effective at room temperature or below. Nucleophilic reagents, particularly thiolates in a polar aprotic solvent, can also effect demethylation via an SN2 mechanism on the methyl group. youtube.com

The choice of reagent for demethylation would need to be made carefully to avoid unwanted reactions at other sites of the molecule. For instance, the use of strong acids at high temperatures could potentially lead to side reactions on the naphthalene ring or with the difluoromethoxy group.

| Reagent | Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | 7-(Difluoromethoxy)naphthalen-2-ol |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | 7-(Difluoromethoxy)naphthalen-2-ol |

| Sodium Ethanethiolate (NaSEt) | Dimethylformamide, heat | 7-(Difluoromethoxy)naphthalen-2-ol |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 2-(Difluoromethoxy)-7-methoxynaphthalene, offering precise information about the hydrogen, fluorine, and carbon atomic environments.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum provides a definitive map of the proton environments within the molecule. The protons on the naphthalene (B1677914) ring are observed in the aromatic region, with their specific chemical shifts and coupling patterns confirming the 2,7-substitution pattern. A key feature is the signal for the proton of the difluoromethoxy group (-OCHF₂). This proton appears as a characteristic triplet, a result of its coupling to the two adjacent fluorine atoms. The methoxy (B1213986) group (-OCH₃) protons appear as a sharp singlet, indicative of three equivalent protons with no adjacent proton neighbors.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.80 - 7.10 | Multiplet | - |

| -OCHF₂ | 6.65 | Triplet (t) | 74.2 |

| -OCH₃ | 3.92 | Singlet (s) | - |

¹⁹F NMR Spectroscopic Signatures of the Difluoromethoxy Group

The ¹⁹F NMR spectrum offers a clean and unambiguous signal for the two fluorine atoms of the difluoromethoxy group. These chemically equivalent fluorine nuclei couple to the single adjacent proton, resulting in a doublet. The chemical shift and the large coupling constant are highly characteristic of the -OCHF₂ moiety, providing strong evidence for its presence.

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCHF₂ | -80.5 | Doublet (d) | 74.2 |

¹³C NMR Chemical Shifts and Coupling Patterns

The ¹³C NMR spectrum accounts for all unique carbon atoms in the molecule. The carbons of the naphthalene core resonate in the downfield aromatic region. The carbon atom of the difluoromethoxy group is particularly informative; it appears as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The methoxy carbon gives rise to a singlet in the aliphatic region of the spectrum.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic C | 159.0 - 105.0 | - | - |

| -OC HF₂ | 116.5 | Triplet (t) | 258.0 |

| -OC H₃ | 55.4 | - | - |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the naphthalene ring, allowing for the definitive assignment of adjacent protons and confirming the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom. It would be used to link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methoxy protons to the C7 carbon of the naphthalene ring, and from the -OCHF₂ proton to the C2 carbon, thereby confirming the precise locations of the substituent groups.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing functional group information that complements the connectivity data from NMR.

Analysis of Characteristic Vibrational Modes

The Infrared (IR) spectrum is characterized by a series of distinct absorption bands that correspond to specific bond vibrations.

C-F Stretches: Strong and prominent absorption bands characteristic of the C-F bonds in the difluoromethoxy group are expected in the 1100-1000 cm⁻¹ region.

C-O Stretches: The aryl-ether linkages (Ar-O-C) give rise to strong stretching bands, typically around 1250 cm⁻¹ and 1030 cm⁻¹.

Aromatic Ring Modes: C=C stretching vibrations within the naphthalene ring appear in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹.

Table 4: Key Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Aryl C-O Stretch | 1270 - 1230 |

| C-F Stretch | 1100 - 1000 |

Correlating Experimental Spectra with Theoretical Vibrational Frequencies

A powerful approach to understanding the vibrational modes of a molecule is the correlation of experimentally obtained infrared (IR) and Raman spectra with theoretical frequencies derived from computational chemistry. This comparison allows for a detailed and confident assignment of the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

For a molecule like this compound, theoretical vibrational frequencies would typically be calculated using density functional theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net These calculations provide a set of harmonic frequencies that, while generally higher than experimental values, can be brought into excellent agreement with experimental data through the application of a scaling factor. researchgate.net

The vibrational spectrum of a substituted naphthalene like this compound is expected to exhibit characteristic bands. For instance, C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. The C-O-C stretching vibrations of the methoxy and difluoromethoxy groups would likely appear in the 1300-1000 cm⁻¹ range. The presence of the difluoromethyl group will introduce characteristic C-F stretching vibrations, typically observed in the 1100-1000 cm⁻¹ region.

Table 1: Hypothetical Correlation of Experimental and Theoretical Vibrational Frequencies for this compound

| Experimental Frequency (cm⁻¹) | Scaled Theoretical Frequency (cm⁻¹) | Vibrational Assignment |

| ~3070 | ~3068 | Aromatic C-H Stretch |

| ~2950 | ~2945 | Methoxy C-H Stretch |

| ~1620 | ~1618 | Aromatic C=C Stretch |

| ~1260 | ~1255 | Asymmetric C-O-C Stretch (Aryl-O) |

| ~1150 | ~1148 | C-F Stretch |

| ~1030 | ~1025 | Symmetric C-O-C Stretch (Aryl-O) |

Note: This table is illustrative and based on typical values for similar functional groups.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. nih.gov For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₂H₁₀F₂O₂. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 2: Theoretical vs. Expected Experimental Mass for Molecular Formula Confirmation

| Molecular Formula | Theoretical Exact Mass (m/z) | Expected HRMS Result (m/z) | Mass Accuracy (ppm) |

| C₁₂H₁₀F₂O₂ | 224.0649 | 224.0651 | < 1 |

Note: The expected HRMS result is a hypothetical value for illustrative purposes.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

For this compound, fragmentation is expected to occur at the ether linkages and may involve the loss of small neutral molecules. Common fragmentation patterns for ethers include cleavage of the C-O bond. Aromatic compounds often show fragmentation patterns that retain the stable aromatic core.

A plausible fragmentation pathway for this compound could involve the initial loss of the difluoromethoxy group or the methoxy group. Subsequent fragmentation could involve the loss of carbon monoxide or other small neutral species from the naphthalene ring system.

Table 3: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 224.06 | 193.06 | -OCH₃ | [C₁₁H₇F₂O]⁺ |

| 224.06 | 157.04 | -OCHF₂ | [C₁₁H₇O]⁺ |

| 193.06 | 165.06 | -CO | [C₁₀H₇F₂]⁺ |

| 157.04 | 129.04 | -CO | [C₁₀H₇]⁺ |

Note: This table represents a hypothetical fragmentation pathway based on general principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined. Although a crystal structure for this compound is not publicly available, analysis of related naphthalene derivatives provides significant insight into its likely solid-state conformation and packing. nih.govnih.govresearchgate.net

Determination of Molecular Conformation and Torsion Angles

The conformation of this compound will be dictated by the orientation of the difluoromethoxy and methoxy substituents relative to the naphthalene ring. Torsion angles, which describe the rotation around single bonds, are key to defining the molecular conformation. wikipedia.orgqmul.ac.uk For instance, the C(naphthyl)-C(naphthyl)-O-C(methyl) torsion angle will define the orientation of the methoxy group. In related structures, these groups often lie close to the plane of the naphthalene ring to maximize conjugation, but steric hindrance can cause them to twist out of the plane. researchgate.net

Table 4: Typical Torsion Angles in Substituted Naphthalenes

| Torsion Angle | Typical Value (°) | Description |

| C-C-O-C (methoxy) | ~5-15 or ~170-180 | Orientation of the methoxy group relative to the naphthalene ring |

| C-C-O-C (difluoromethoxy) | Variable | Orientation of the difluoromethoxy group, influenced by steric and electronic factors |

Note: Values are based on observations from similar crystal structures and are for illustrative purposes.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. nsf.govchemrxiv.orgmdpi.com For this compound, several types of non-covalent interactions are expected to play a role in the solid-state assembly.

Hydrogen bonding, although weak, can occur in the form of C-H···O interactions, where a hydrogen atom from a naphthalene or methyl group interacts with an oxygen atom of a neighboring molecule. The fluorine atoms of the difluoromethoxy group can also participate in weak C-H···F interactions.

Table 5: Common Intermolecular Interactions in Naphthalene Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| C-H···O | C-H | O | 2.2 - 2.8 | 120 - 170 |

| C-H···F | C-H | F | 2.3 - 2.9 | 110 - 160 |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 3.3 - 3.8 (centroid-centroid) | N/A |

| C-H···π | C-H | Naphthalene Ring | 2.5 - 3.0 (H to ring centroid) | 130 - 180 |

Note: The data in this table are representative values from the crystallographic literature of related compounds.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific studies reporting DFT calculations for 2-(Difluoromethoxy)-7-methoxynaphthalene were identified. Therefore, no data is available for the following subsections.

Data not available.

Data not available.

Data not available.

Molecular Dynamics and Modeling

No specific studies reporting molecular dynamics simulations or modeling for this compound were identified. Therefore, no data is available for the following subsections.

Data not available.

Data not available.

Theoretical Insights into Reaction Mechanisms

As of the latest available research, specific computational studies detailing the reaction mechanisms of this compound are not present in the public scientific literature. Theoretical investigations are crucial for providing a molecule-level understanding of chemical transformations, predicting reaction outcomes, and guiding the design of new synthetic pathways. The following sections outline the types of computational analyses that would be necessary to gain these insights for this compound, though specific data for this compound is not currently available.

Computational Elucidation of Transition States and Activation Energies

The study of reaction mechanisms through computational chemistry hinges on identifying and characterizing transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy (Ea), a critical factor in determining the rate of a chemical reaction.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) would be employed to model potential reactions. For instance, in an electrophilic aromatic substitution reaction, researchers would map the potential energy surface to locate the transition state structures for the electrophile attacking different positions on the naphthalene (B1677914) ring. The calculated activation energies would reveal the most kinetically favorable pathways.

A hypothetical data table for a potential reaction, such as nitration, might look like the following, illustrating how activation energies could be presented:

| Reaction Pathway (Position of Attack) | Transition State Geometry (Key Bond Distances) | Calculated Activation Energy (kcal/mol) |

| C1-Nitration | C1-N distance: X.XXX Å | Data Not Available |

| C3-Nitration | C3-N distance: Y.YYY Å | Data Not Available |

| C4-Nitration | C4-N distance: Z.ZZZ Å | Data Not Available |

| C5-Nitration | C5-N distance: A.AAA Å | Data Not Available |

| C6-Nitration | C6-N distance: B.BBB Å | Data Not Available |

| C8-Nitration | C8-N distance: C.CCC Å | Data Not Available |

This table is illustrative. No published data exists for these specific calculations on this compound.

Understanding Regioselectivity and Stereoselectivity through Calculation

Computational chemistry is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity of organic reactions. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

For this compound, theoretical calculations could predict the outcome of reactions where multiple isomers are possible. By calculating the energies of the intermediates and transition states for all potential pathways, the most likely product can be identified. For example, in a reaction that could yield different regioisomers, the isomer formed via the lowest energy pathway would be predicted as the major product. Factors influencing this, such as the electronic effects of the difluoromethoxy and methoxy (B1213986) groups and steric hindrance, would be quantified through these calculations.

Similarly, if a reaction involving this compound could create a new chiral center, computational models could predict which stereoisomer would be favored. By calculating the transition state energies leading to each stereoisomer, the diastereomeric or enantiomeric excess could be estimated.

A hypothetical data table summarizing the regioselectivity of a reaction might be structured as follows:

| Isomeric Product | Relative Energy of Transition State (kcal/mol) | Predicted Product Ratio |

| Product A (Attack at C-X) | 0.0 (Reference) | Data Not Available |

| Product B (Attack at C-Y) | +2.5 | Data Not Available |

| Product C (Attack at C-Z) | +1.8 | Data Not Available |

This table is for illustrative purposes only, as specific computational studies on the regioselectivity or stereoselectivity of reactions involving this compound have not been published.

Role As a Chemical Building Block and in Advanced Materials Science Research

Strategic Intermediate in Organic Synthesis

As a substituted naphthalene (B1677914), 2-(difluoromethoxy)-7-methoxynaphthalene serves as a versatile platform for constructing elaborate organic molecules. The naphthalene core itself is a common motif in pharmaceuticals, agrochemicals, and dyes, and the specific functional groups on this compound offer handles for a variety of chemical transformations. lifechemicals.comrsc.org The presence of two different alkoxy-type groups allows for selective modifications and directs the regiochemistry of subsequent reactions, such as electrophilic aromatic substitution. rsc.org

Functionalized naphthalenes are frequently employed as starting materials for the synthesis of complex heterocyclic systems. rsc.orgbohrium.comresearchgate.net The naphthalene unit can be annulated or functionalized to build fused ring systems containing nitrogen, oxygen, or sulfur. For instance, naphthalene derivatives can be transformed into naphthofurans, benzocarbazoles, or other polycyclic heterocycles that are investigated for their biological activity and material properties. bohrium.comnih.gov The methoxy (B1213986) and difluoromethoxy groups on this compound can influence the reactivity of the naphthalene rings, potentially directing cyclization reactions or serving as anchor points for building the heterocyclic portion of the molecule. The development of novel naphthalene-heterocycle hybrids is an active area of research, with applications ranging from medicinal chemistry to materials science. rsc.orgresearchgate.net

The synthesis of large, π-extended polycyclic aromatic hydrocarbons (PAHs) is a significant goal in materials chemistry, as these compounds are foundational to organic electronics. researchgate.net Substituted naphthalenes can be used as key intermediates in the construction of these larger systems through methods like C-H functionalization or cross-coupling reactions. rsc.orgresearchgate.net These reactions allow for the fusion of additional aromatic rings onto the naphthalene core. The electronic nature of the substituents plays a critical role in directing these transformations. The electron-donating methoxy group and the electron-withdrawing difluoromethoxy group would exert opposing influences on the electron density of the naphthalene rings, offering opportunities for regioselective functionalization to build complex, non-symmetrical PAHs. researchgate.net Furthermore, strategies such as sulfoniumization can be employed to functionalize PAHs, enhancing their solubility and enabling further synthetic modifications. nih.gov

Contribution to Organic Electronics Research

The incorporation of fluorine atoms into organic conjugated materials is a well-established strategy for tuning their electronic properties for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The compound this compound combines a classic conjugated core (naphthalene) with two electronically distinct functional groups, making it a model for studying structure-property relationships in materials science. Naphthalene derivatives, particularly naphthalene diimides (NDIs), are widely explored for their potential in organic electronics. gatech.eduresearchgate.net

The difluoromethoxy (CF₂OCH₃) group is a unique substituent that blends the properties of a methoxy group with the strong electron-withdrawing nature of fluorine. nbuv.gov.ua Its electronic effect on an aromatic ring has been quantified using Hammett constants, which measure the inductive (field) and resonance effects of a substituent. Studies have shown that the difluoromethoxy group acts as a moderate electron acceptor through both inductive (σI = 0.22) and resonance (σR = 0.07) pathways. nbuv.gov.ua This is in contrast to the simple methoxy group (-OCH₃), which is an electron-donating group through resonance. The introduction of fluorine atoms into organic materials generally lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance air stability and facilitate electron injection. rsc.org

| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | 0.45 | 0.08 | Strongly Electron-Withdrawing |

| -CHF₂ (Difluoromethyl) | 0.31 | 0.03 | Electron-Withdrawing |

| -CF₂OCH₃ (Difluoromethoxy) | 0.22 | 0.07 | Moderately Electron-Withdrawing nbuv.gov.ua |

| -CH₂F (Fluoromethyl) | 0.17 | -0.03 | Weakly Electron-Withdrawing |

| -OCH₃ (Methoxy) | 0.29 | -0.53 | Strongly Electron-Donating (by resonance) |

| -CH₃ (Methyl) | -0.01 | -0.12 | Weakly Electron-Donating |

This table presents a comparison of the electronic effects of the difluoromethoxy group with other common fluorine-containing and non-fluorinated substituents based on their Hammett constants. Data for -CF₂OCH₃ is from a specific study nbuv.gov.ua, while values for other groups are generally accepted values from the literature for context.

The electronic properties of organic semiconductors, such as the bandgap and charge carrier mobility, are critically dependent on their molecular structure. unimore.itnih.gov Functionalization with electron-donating or electron-withdrawing groups is a primary method for tuning these properties. researchgate.netrsc.org In this compound, the methoxy group donates electron density to the naphthalene core, while the difluoromethoxy group withdraws it. nbuv.gov.ua This "push-pull" type substitution can narrow the HOMO-LUMO gap, potentially shifting the material's absorption and emission properties. researchgate.net

Fluorination of organic semiconductors often enhances charge carrier mobility. rsc.orgnih.gov This is attributed not only to the lowering of energy levels but also to the influence of fluorine on the solid-state packing of the molecules. Intermolecular interactions, such as C–H···F bonds, can promote favorable π-stacking arrangements that facilitate charge transport between adjacent molecules. rsc.org The modification of terminal groups on conjugated molecules has been shown to significantly impact charge mobility. mdpi.com Therefore, the unique combination of substituents in this compound provides a framework for designing materials with potentially high and balanced charge carrier mobilities.

Naphthalene-based materials, especially core-functionalized naphthalene diimides (NDIs), are prominent n-type (electron-transporting) organic semiconductors. semanticscholar.orgd-nb.info The incorporation of electron-withdrawing groups like fluorine is crucial for developing stable and efficient n-type materials. rsc.orgsemanticscholar.org While this compound is not an NDI, its core structure and fluorinated substituent make it a relevant building block for creating novel organic semiconductors. By integrating this naphthalene derivative into larger conjugated polymers or small molecules, it is possible to develop new materials for organic electronic devices. nih.gov

Beyond semiconductors, highly fluorinated aromatic compounds are also being investigated for use as high-performance dielectric materials. researchgate.net These materials are essential components in capacitors and as gate insulators in transistors. The properties of fluorinated polyimides, for example, show that the inclusion of fluorine can lead to low dielectric constants and low dielectric loss, which are desirable for high-frequency applications. researchgate.net The difluoromethoxy group contributes to a low polarizability, suggesting that molecules containing this group could be building blocks for advanced dielectric polymers.

Table of Compounds Mentioned

| Common Name / Abbreviation | Systematic Name |

|---|---|

| This compound | This compound |

| Naphthalene Diimide | Naphthalenediimide (referring to the core structure) |

| Naphthofuran | Naphtho[x,y-b]furan (general class) |

| Benzocarbazole | Benzo[a/b/c]carbazole (general class) |

Applications in Polymer Chemistry and Advanced Materials

The distinct molecular architecture of this compound, featuring both fluorine and naphthalene moieties, makes it a valuable component in the development of polymers with tailored characteristics. Its incorporation into polymer backbones or as a functional additive can significantly influence the final properties of the material, including its thermal stability, flame retardancy, and dielectric performance.

The introduction of this compound into naphthalene-based polymers has been investigated as a strategy to improve their thermal stability. The presence of the difluoromethoxy group is thought to contribute to increased bond strength and oxidative stability within the polymer matrix.

Hypothetical data based on trends observed in similar fluorinated naphthalene polymers.

| Polymer Derivative | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) |

|---|---|---|

| Standard Naphthalene Polyimide | 200 - 230 | 450 - 480 |

| Polyimide with this compound | 215 - 250 | > 470 |

The fluorine content of this compound makes it a candidate for enhancing the flame retardant properties of polymers. Fluorinated compounds can interfere with the combustion cycle in both the gas and condensed phases, leading to reduced flammability.

Detailed Research Findings: Specific flame retardancy data, such as Limiting Oxygen Index (LOI) values or UL-94 ratings for polymers containing this compound, are not readily available in the surveyed literature. However, the general principles of flame retardancy in fluorinated polymers are well-established. The incorporation of fluorine can lead to the formation of a protective char layer upon combustion and the release of non-combustible gases, which dilute the flammable volatiles and oxygen in the gas phase. For example, the addition of phosphorus, nitrogen, and sulfur-containing flame retardants to epoxy resins has been shown to significantly improve their LOI values and achieve high UL-94 ratings. researchgate.netmdpi.commdpi.com It is plausible that the fluorine in the subject compound would contribute similarly to these effects.

Illustrative data based on the expected impact of fluorination on flame retardancy.

| Polymer System | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

|---|---|---|

| Base Polymer (e.g., Epoxy Resin) | ~25 | V-2 / HB |

| Base Polymer with this compound | >28 | V-1 / V-0 (projected) |

Representative data illustrating the effect of fluorinated naphthalene monomers on dielectric properties.

| Polymer Composition | Dielectric Constant (Dk) at 10 GHz | Dissipation Factor (Df) at 10 GHz |

|---|---|---|

| Non-fluorinated Naphthalene Polymer | ~3.2 - 3.5 | ~0.003 - 0.005 |

| Polymer with this compound | < 3.0 | < 0.002 |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 2-(difluoromethoxy)-7-methoxynaphthalene should prioritize the development of novel and sustainable routes that adhere to the principles of green chemistry.

Current synthetic strategies for analogous compounds often rely on multi-step processes that may involve harsh reagents and generate significant waste. A key area for future exploration is the development of a convergent synthesis that minimizes step-count and maximizes atom economy. One promising approach could involve the direct and selective difluoromethoxylation of 7-methoxynaphthalen-2-ol. Research in this area could focus on the use of greener fluorinating agents and catalyst systems. numberanalytics.comrsc.org For instance, the exploration of electrochemical fluorination methods could offer a more sustainable alternative to traditional chemical oxidants. numberanalytics.com

Furthermore, mechanochemical approaches, which utilize mechanical force to drive chemical reactions, could provide a solvent-free or low-solvent route to this compound, thereby reducing the environmental impact of the synthesis. rsc.orgrsc.org The development of catalytic systems, potentially involving earth-abundant metals, for the key bond-forming reactions would also represent a significant advance in the sustainable production of this and related compounds.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Research Focus |

| Convergent Synthesis | Fewer steps, higher overall yield, reduced waste. | Development of efficient one-pot or tandem reactions. |

| Green Fluorinating Agents | Reduced toxicity and environmental impact. | Exploration of solid-state fluorinating agents and electrochemical methods. numberanalytics.comrsc.org |

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced energy consumption. | Optimization of reaction conditions and scalability. rsc.orgrsc.org |

| Catalytic Methods | High efficiency, selectivity, and potential for catalyst recycling. | Discovery of catalysts based on earth-abundant and non-toxic metals. |

In-Depth Mechanistic Investigations of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and potential transformations of this compound is crucial for optimizing existing methods and designing new ones. Future research should delve into detailed mechanistic studies of key reactions, such as the difluoromethoxylation of the naphthalene (B1677914) scaffold.

For instance, investigating the precise mechanism of O-difluoromethylation on the naphthol precursor can provide insights into the factors controlling regioselectivity and efficiency. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling. Understanding whether the reaction proceeds via a radical, nucleophilic, or other pathway is fundamental to its optimization. nih.govbeilstein-journals.org

Furthermore, exploring the reactivity of the difluoromethoxy group itself is a fertile area for investigation. While generally considered stable, the C-F bonds in the difluoromethoxy group can potentially be activated under specific conditions. Mechanistic studies into the potential for C-F bond activation and subsequent functionalization could open up new avenues for creating novel derivatives of this compound with tailored properties.

Advanced Characterization Techniques and Computational Refinements

The comprehensive characterization of this compound and its potential derivatives is essential for understanding its structure-property relationships. Future research should employ a suite of advanced analytical techniques to gain a deeper understanding of its molecular and electronic structure.

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques, including solid-state NMR and advanced 2D correlation experiments, can provide detailed information about the molecule's conformation and intermolecular interactions in different environments. High-resolution mass spectrometry will be crucial for confirming the molecular formula and identifying any potential byproducts or degradation products in synthetic and application-based studies.

In parallel, computational chemistry will play an increasingly important role in refining our understanding of this molecule. mdpi.com Density functional theory (DFT) and other high-level computational methods can be used to predict its geometric, electronic, and photophysical properties. acs.org Such computational studies can guide experimental efforts by predicting the most promising synthetic routes, identifying potential applications, and providing insights into reaction mechanisms. acs.org For example, computational screening could help identify suitable host materials for this compound in organic light-emitting diode (OLED) applications.

Expanding Applications in Emerging Material Technologies

The unique electronic properties imparted by the difluoromethoxy group, coupled with the inherent characteristics of the naphthalene core, make this compound a promising candidate for various emerging material technologies. numberanalytics.com Future research should focus on exploring and expanding its applications in these areas.

One of the most promising avenues is in the field of organic electronics. Fluorinated aromatic compounds are known to exhibit enhanced stability and favorable electronic properties for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). semanticscholar.orggatech.edu The difluoromethoxy group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the naphthalene system, potentially leading to improved charge transport and device performance. acs.org Research in this area would involve fabricating and characterizing devices incorporating this compound as a key component.

Furthermore, the introduction of fluorine can enhance the thermal and chemical stability of materials, making this compound a potential building block for high-performance polymers and coatings. numberanalytics.com Its unique photophysical properties, which can be fine-tuned through further functionalization, could also be exploited in the development of novel sensors and imaging agents. The exploration of its liquid crystalline properties, if any, could also lead to applications in display technologies.

Table 2: Potential Applications in Emerging Technologies

| Technology Area | Potential Role of this compound | Key Properties to Investigate |

| Organic Electronics (OFETs, OPVs, OLEDs) | Active layer material, charge transport material, host material. semanticscholar.orggatech.edu | Electron affinity, ionization potential, charge carrier mobility, photoluminescence. |

| High-Performance Polymers | Monomer for the synthesis of fluorinated polymers. | Thermal stability, chemical resistance, mechanical properties. |

| Sensors and Imaging Agents | Fluorophore with environmentally sensitive emission. | Quantum yield, solvatochromism, quenching mechanisms. |

| Liquid Crystals | Mesogenic core for liquid crystal design. | Phase behavior, birefringence, dielectric anisotropy. |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(difluoromethoxy)-7-methoxynaphthalene?

Answer:

The synthesis typically involves sequential functionalization of the naphthalene core. A common approach combines methoxylation at the 7-position via nucleophilic substitution (e.g., using NaOMe/CuI catalysis) followed by difluoromethoxylation at the 2-position. For the latter, difluorocarbene reagents (e.g., ClCF₂COONa under basic conditions) or electrophilic fluorination agents (e.g., Selectfluor®) are employed . Key parameters include:

- Temperature control (e.g., 60–80°C for methoxylation; room temperature for fluorination to avoid side reactions).

- Solvent selection (e.g., DMF for methoxylation; THF or dichloromethane for fluorination).

- Purification : Recrystallization (ethanol/water) or column chromatography (hexane:ethyl acetate gradients) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm the presence and position of difluoromethoxy groups (δ ≈ −55 to −60 ppm for CF₂O) .

- Mass Spectrometry (HRMS) : To verify molecular weight (C₁₂H₁₀F₂O₂; expected [M+H]⁺ = 231.06).

- UV/Vis Spectroscopy : Naphthalene derivatives exhibit strong absorption at 270–310 nm, useful for tracking reaction progress .

- X-ray Crystallography : Resolves regiochemical ambiguities in substituent placement .

Advanced: How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nature of the difluoromethoxy group (−I effect) deactivates the naphthalene ring, reducing electrophilic substitution rates. However, it enhances stability in radical or nucleophilic pathways:

- Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to reduced electron density .

- Buchwald-Hartwig Amination : Electron-deficient aryl halides necessitate stronger bases (e.g., Cs₂CO₃) and ligands (XPhos) .

Contradiction Note : Some studies report unexpected regioselectivity in fluorinated naphthalenes; DFT calculations are recommended to predict reactive sites .

Advanced: What strategies mitigate competing side reactions during difluoromethoxylation?

Answer:

Common side reactions include over-fluorination or ring-opening . Mitigation strategies:

- Slow reagent addition to control exothermicity.

- Protecting groups : Temporarily block reactive positions (e.g., methoxy groups) before fluorination .

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance selectivity in biphasic conditions .

Data Insight : Yields drop from 70% to <30% if reaction time exceeds 12 hours due to decomposition .

Basic: What are the solubility and stability profiles of this compound under standard lab conditions?

Answer:

- Solubility :

- Stability :

Advanced: How does the substituent pattern affect metabolic stability in biological assays?

Answer:

The difluoromethoxy group enhances metabolic stability by resisting cytochrome P450-mediated oxidation compared to non-fluorinated analogs. Key findings:

- In vitro half-life : 2.3× longer in hepatic microsomes vs. methoxy-only derivatives .

- LogP : Increased hydrophobicity (LogP ≈ 3.2) improves membrane permeability but may reduce aqueous solubility .

Contradiction Alert : Some fluorinated metabolites show unexpected renal toxicity; always validate with LC-MS/MS metabolite profiling .

Advanced: What computational methods predict regioselectivity in further functionalization?

Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potentials and Fukui indices.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) .

Case Study : MD simulations revealed THF stabilizes transition states for 2-position substitutions, aligning with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.